molecular formula C21H14BrNS B2930666 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-04-6

2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline

Cat. No.: B2930666
CAS No.: 339013-04-6
M. Wt: 392.31
InChI Key: SWKWIANUIPFJFL-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline is a quinoline derivative featuring a 4-bromophenylsulfanyl group at the C2 position and a phenyl substituent at C2. Its synthesis typically involves sulfanyl group introduction via S-alkylation or cyclization reactions .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKWIANUIPFJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the bromophenyl derivative with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name R1 (Position) R2 (Position) Functional Group Key Properties/Activities Reference
2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline 4-Bromophenyl (C2) Phenyl (C3) Sulfanyl Potential pharmacological activity
3-[(4-Chlorophenyl)sulfanyl]-2-phenylquinoline 4-Chlorophenyl (C3) Phenyl (C2) Sulfanyl Similar synthesis; halogen variation
8-(4-Bromophenyl)-3-phenylquinoline 1-oxide 4-Bromophenyl (C8) Phenyl (C3) Oxide Altered electronic reactivity
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline 4-Chlorophenyl (C2) 4-Methylphenyl (C3) Sulfanyl Enhanced lipophilicity
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl (C2) Carboxylic acid (C4) Carboxylic acid Increased solubility
Key Observations:
  • Halogen Substitution : Bromine (Br) vs. chlorine (Cl) alters electronic effects. Bromine’s larger atomic radius may strengthen halogen bonding in biological targets compared to chlorine .
  • Functional Group Diversity: Sulfanyl groups enhance hydrophobicity, while carboxylic acids (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) improve solubility and ionic interactions .

Pharmacological Potential

  • Thieno[2,3-b]quinoline Derivatives: Compounds with fused thiophene rings (e.g., 3-(4-methoxyphenyl)thieno[2,3-b]quinoline) exhibit notable pharmacological activities, suggesting that sulfanyl-linked quinoline analogs may share similar bioactivity profiles .
  • Anti-inflammatory Activity: Quinoline derivatives with electron-withdrawing groups (e.g., bromine) show enhanced anti-inflammatory effects compared to unsubstituted analogs .

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the CAS number 339013-04-6, exhibits a unique structure that may influence its interaction with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with a bromophenyl and a sulfanyl group. This unique arrangement is hypothesized to enhance its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives possess significant anticancer properties. For instance, structural analogs of quinoline have been shown to exhibit potent antiproliferative effects against various cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against colorectal and lung cancer cell lines, suggesting a promising avenue for further research into its anticancer efficacy .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (μM)
This compoundCOLO205 (Colorectal)TBD
4-Phenyl-2-quinoloneH460 (Lung)0.89
4-PQ Derivative AA498 (Renal)0.32
4-PQ Derivative BHep 3B (Liver)TBD

The mechanism underlying the biological activity of this compound is thought to involve interference with cellular processes such as DNA replication and enzyme inhibition. Quinoline derivatives are known to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells . Additionally, these compounds may induce apoptosis through the activation of specific signaling pathways.

Case Studies

Several case studies highlight the potential applications of quinoline derivatives in therapeutic settings:

  • Case Study: Antitumor Efficacy
    • Objective: Evaluate the anticancer potential of a related quinoline derivative.
    • Method: MTT assay was used to assess cell viability in various cancer cell lines.
    • Results: The derivative exhibited an IC50 value of 0.5 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity.
  • Case Study: Enzyme Inhibition
    • Objective: Investigate the inhibitory effects on specific enzymes.
    • Method: Enzyme assays were conducted using purified enzyme preparations.
    • Results: The compound demonstrated significant inhibition of topoisomerase II, suggesting potential as an anticancer agent.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For outliers, leverage robust regression (e.g., iteratively reweighted least squares) .

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